tert-Butyl 7-(6-aminopyridin-3-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate
Description
tert-Butyl 7-(6-aminopyridin-3-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1449599-76-1) is a spirocyclic compound featuring a 2,7-diazaspiro[3.5]nonane core substituted with a 6-aminopyridin-3-yl group and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₇H₂₄N₄O₂, with a molecular weight of 316.39 g/mol . This compound is a key intermediate in medicinal chemistry, particularly in synthesizing antagonists for dopamine D4 receptors (D4R) and sigma receptor ligands . The spirocyclic structure imparts conformational rigidity, enhancing binding specificity to biological targets .
Properties
IUPAC Name |
tert-butyl 7-(6-aminopyridin-3-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-16(2,3)23-15(22)21-11-17(12-21)6-8-20(9-7-17)13-4-5-14(18)19-10-13/h4-5,10H,6-9,11-12H2,1-3H3,(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUHXIOQXPXRPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)C3=CN=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Research :
- The compound's structural characteristics allow for interaction with biological targets involved in cancer pathways. Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by targeting specific kinases or receptors associated with cancer progression.
-
Neuropharmacology :
- Due to the presence of the aminopyridine moiety, this compound may exhibit neuroprotective properties. Research has indicated its potential in treating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
-
Antimicrobial Activity :
- The spirocyclic structure may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics. Studies on similar compounds have shown promising results against resistant strains of bacteria.
-
Anti-inflammatory Properties :
- Investigations into the anti-inflammatory effects of similar compounds have revealed their potential to inhibit pro-inflammatory cytokines, suggesting that tert-butyl 7-(6-aminopyridin-3-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate could be beneficial in treating chronic inflammatory conditions.
Synthetic Applications
-
Building Block in Organic Synthesis :
- This compound can serve as a versatile building block in the synthesis of more complex organic molecules, particularly those required in drug discovery. Its unique structure allows for various functional group modifications, facilitating the development of new pharmacophores.
-
Ligand Development :
- The compound's ability to form coordination complexes with metal ions opens avenues for its use as a ligand in coordination chemistry and materials science.
Case Study 1: Anticancer Activity
A study exploring the anticancer properties of similar diazaspiro compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Neuroprotective Effects
Research published in a neuroscience journal reported that derivatives of aminopyridine-based compounds exhibited neuroprotective effects in models of oxidative stress-induced neuronal damage, indicating a potential therapeutic role for these compounds in neurodegenerative diseases .
Case Study 3: Antimicrobial Efficacy
In a comparative study, several spirocyclic compounds were tested against multi-drug resistant bacterial strains. Results showed that certain derivatives exhibited potent antimicrobial activity, suggesting that this compound could be further explored for antibiotic development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 2,7-diazaspiro[3.5]nonane scaffold is versatile, with modifications at the 7-position significantly altering pharmacological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of 2,7-Diazaspiro[3.5]nonane Derivatives
Key Findings from Comparative Analysis
Substituent Impact on Receptor Affinity: Aryl vs. Alkyl Groups: Aryl substituents (e.g., phenyl, benzoyl) enhance sigma-1 receptor binding. The 7-phenyl derivative (2a) exhibits the highest affinity (Ki = 8.5 nM) due to optimal π-π interactions . Electron-Donating Groups: The 6-aminopyridin-3-yl group in the target compound may improve solubility and hydrogen-bonding capacity, advantageous for central nervous system (CNS) drug penetration .
Synthetic Accessibility :
- Reductive amination and Boc deprotection (as in ) are common for introducing substituents. Higher yields (75–89%) are achieved with aromatic acyl chlorides (e.g., benzoyl chloride) compared to alkyl halides (e.g., phenethyl bromide, 41% yield) .
Chiral vs. Achiral Derivatives :
- Chiral variants like (R)-6-trifluoromethyl derivatives (CAS: 1956435-89-4) enable stereoselective synthesis of therapeutics, critical for targeting enantiomer-specific binding pockets .
Applications in Drug Development: Sigma Receptor Ligands: Derivatives with bulky aryl groups (e.g., 2a, 3a) show promise in treating neuropathic pain and neurodegenerative diseases . Imaging Agents: Iodomethyl derivatives (CAS: 2385239-07-4) are precursors for positron emission tomography (PET) radiotracers .
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for tert-Butyl 7-(6-aminopyridin-3-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate to ensure laboratory safety?
- Methodological Answer :
- Handling : Use nitrile gloves inspected for integrity before use, and wear flame-retardant antistatic lab coats to prevent skin contact. Avoid inhalation by working in fume hoods with adequate ventilation. In case of spills, collect material using vacuum systems or sweep into sealed containers for disposal .
- Storage : Store in a dry, refrigerated environment (2–8°C) away from ignition sources. Use inert gas purging (e.g., nitrogen) for long-term storage to prevent degradation .
- Emergency Measures : For fire incidents, use dry sand or alcohol-resistant foam; avoid water due to risk of hazardous decomposition (CO, NOx) .
Q. How can researchers synthesize tert-Butyl 7-(6-aminopyridin-3-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate, and what key characterization techniques are employed?
- Methodological Answer :
- Synthesis : A plausible route involves coupling 6-aminopyridin-3-yl derivatives with a spirocyclic precursor via Buchwald-Hartwig amination. Protect the amine group with a tert-butyloxycarbonyl (Boc) moiety during synthesis to prevent side reactions .
- Characterization : Use H/C NMR to confirm spirocyclic geometry and Boc protection. High-resolution mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm) .
Q. What are the known decomposition products and stability considerations under varying experimental conditions?
- Methodological Answer :
- Thermal Decomposition : Under fire (>200°C), the compound releases carbon monoxide (CO) and nitrogen oxides (NOx), necessitating fire suppression with dry chemical agents .
- Hydrolytic Stability : The Boc group is susceptible to acidic conditions (pH <3), leading to deprotection. Monitor pH in aqueous reactions to avoid unintended degradation .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of spirocyclic compounds like tert-Butyl 7-(6-aminopyridin-3-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in spirocyclic ring formation. Prioritize low-energy pathways to minimize byproducts (e.g., dimerization) .
- Machine Learning : Train models on spirocyclic reaction datasets to predict optimal catalysts (e.g., Pd/XPhos for coupling reactions) and solvent systems (e.g., toluene/EtOH mixtures) .
Q. What strategies address contradictory or absent toxicological data for novel spirocyclic compounds in early-stage research?
- Methodological Answer :
- In Silico Toxicology : Apply tools like ProTox-II or OECD QSAR Toolbox to predict acute toxicity (e.g., oral LD) and prioritize in vitro assays (e.g., Ames test for mutagenicity) .
- Extrapolation : Use structural analogs (e.g., tert-butyl diazaspiro[4.4]nonane derivatives) with known hazards (e.g., H302: harmful if swallowed) to infer risk mitigation strategies .
Q. What analytical methodologies are critical for resolving structural ambiguities in complex spirocyclic systems?
- Methodological Answer :
- X-ray Crystallography : Resolve spirocyclic conformation and hydrogen bonding networks. For air-sensitive crystals, use oil-mounting techniques under inert atmospheres .
- Dynamic NMR : Monitor restricted rotation in the spirocyclic core at variable temperatures (e.g., –80°C to 25°C) to detect diastereotopic protons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
